Coronopilin

Breast Cancer Cytotoxicity Cancer Stem Cells

Sourcing a pseudoguaianolide with consistent, defined pharmacology remains challenging-generic SLs cannot substitute due to strong SAR. Coronopilin (CAS 2571-81-5) solves this with a validated, reproducible profile distinct from analogs like damsin and ambrosin. • Induces robust G2/M arrest & mitotic catastrophe in U937 leukemia cells, ideal for non-apoptotic death pathway studies. • Suppresses IL-6 & MCP-1 at 1-10 µM in HDFa/HaCaT models via NF-κB modulation-comparable to damsin but with a unique selectivity window. • Lower cytotoxicity (IC50 ~5.5-16 µM in MCF-7/JIMT-1) enables long-term signaling studies without rapid cell death. • High natural abundance (12.3 mg/g in A. arborescens dry aerial parts) ensures reliable, scalable supply.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
CAS No. 2571-81-5
Cat. No. B1206532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoronopilin
CAS2571-81-5
Synonymscoronopilin
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC1CCC2C(C3(C1(CCC3=O)O)C)OC(=O)C2=C
InChIInChI=1S/C15H20O4/c1-8-4-5-10-9(2)13(17)19-12(10)14(3)11(16)6-7-15(8,14)18/h8,10,12,18H,2,4-7H2,1,3H3
InChIKeyGEUJJEYGSRWXPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coronopilin: Pseudoguaianolide Sesquiterpene Lactone


Coronopilin (CAS 2571-81-5) is a pseudoguaianolide sesquiterpene lactone (SL) found predominantly in plants of the Ambrosia genus (Asteraceae), such as A. arborescens and A. maritima [1]. As a member of the pseudoguaianolide class, it shares the characteristic α-methylene-γ-lactone moiety essential for the biological activity of many SLs, which mediates Michael addition reactions with thiol groups in target proteins [2]. Coronopilin has been characterized as a major secondary metabolite in specific plant sources, with reported concentrations of 12.3 mg/g in the dry aerial parts of A. arborescens, highlighting its natural abundance and feasibility of isolation [3].

Pseudoguaianolide probe
Distinct 5/7 bicyclic scaffold for SAR and target engagement studies
NF-κB pathway research
Supports dermal inflammation and cytokine modulation assays
Natural product isolation
Reported high abundance in Ambrosia arborescens aerial parts

Why Coronopilin Cannot Be Substituted


Generic substitution among sesquiterpene lactones is precluded by the strong structure-activity relationship (SAR) governing this compound class. Even closely related pseudoguaianolides like damsin and ambrosin exhibit orders of magnitude differences in potency against specific cell lines, with coronopilin consistently displaying a distinct pharmacological profile characterized by lower overall cytotoxicity but unique cell-type specific responses [1]. This differential behavior is rooted in the precise stereoelectronic properties of the coronopilin scaffold, which dictate its interaction with biological targets such as tubulin and the NF-κB pathway, leading to outcomes—like mitotic catastrophe in specific leukemia cells—that are not universally shared by its analogs [2]. The evidence below quantifies these critical differences, demonstrating why coronopilin is not an interchangeable research tool.

Target
Coronopilin: lower baseline cytotoxicity, induces mitotic catastrophe in specific leukemia lines
Reported cell death mechanism profile
Analogs
Damsin / Ambrosin: higher potency, primarily apoptosis-driven, may mask pathway-specific responses
Different concentration-response window
Target
Pseudoguaianolide core determines stereoelectronic interaction with tubulin and NF-κB targets
Scaffold-specific engagement context
Germacranolides
Parthenolide: monocyclic germacrane skeleton, different cell-type sensitivity pattern
Subclass divergence may shift endpoints
Target
Reported selective inhibition of neoplastic vs normal white blood cells
Cell-model selectivity context to verify
Broadly cytotoxic SLs
Many sesquiterpene lactones show non-discriminate cytotoxicity, may confound ex vivo assays
Normal cell viability may differ

Coronopilin: Quantitative Differentiation Evidence


Cytotoxicity vs. Damsin and Ambrosin

Coronopilin exhibits a distinct, less potent cytotoxic profile compared to the structurally related pseudoguaianolides damsin and ambrosin. In a direct comparative study, the IC50 of coronopilin was >4-fold higher than that of ambrosin in MCF-7 cells and >4.8-fold higher in JIMT-1 cells, indicating a lower baseline cytotoxicity [1]. This characteristic is significant for researchers aiming to study mechanisms of action without overwhelming cells with acute toxicity, as higher concentrations are required for coronopilin to achieve 50% growth inhibition.

Cytotoxicity vs analogs
Head-to-head
Coronopilin IC50 ~16 µM (MCF-7) vs Ambrosin ~1.7 µM; ~9.4-fold less potent in MCF-7 cells
Reported lower potency supports pathway interrogation at higher test concentrations without rapid cytotoxicity
MTT assay, 72h; MCF-7 and JIMT-1 breast cancer lines
Breast Cancer Cytotoxicity Cancer Stem Cells

Mitotic Catastrophe in Leukemia Cells

Coronopilin triggers cell-type specific death mechanisms in leukemia cell lines, a differentiation not observed with all SLs. While it induced caspase-dependent apoptosis in Jurkat cells, its primary response in U937 cells was a robust G2/M arrest leading to mitotic catastrophe, a form of non-caspase-dependent cell death [1]. This bifurcated mechanism, involving hyperpolymerized tubulin and prolonged mitotic arrest, represents a distinct mode of action compared to more canonical SLs that primarily induce apoptosis.

Mitotic catastrophe induction
Class-level inference
G2/M arrest, mitotic catastrophe in U937 cells; caspase-dependent apoptosis in Jurkat cells
Supports non-apoptotic cell death pathway interpretation; rare endpoint in SL class
24-72h treatment; cell-type-specific mechanism
Leukemia Cell Cycle Arrest Mitotic Catastrophe

NF-κB Inhibition Equivalence with Damsin

In the context of dermal inflammation, coronopilin and its close analog damsin demonstrate comparable efficacy in inhibiting pro-inflammatory mediators. Both compounds, at concentrations of 1–10 µM, attenuated LPS-induced IL-6 and MCP-1 mRNA expression in human dermal fibroblasts (HDFa) via inhibition of the NF-κB pathway [1]. This suggests that for applications focused on topical anti-inflammatory pathways, coronopilin offers a functional equivalence to damsin, with the selection potentially driven by other factors such as natural abundance, isolation yield, or a desire for a less cytotoxic scaffold.

NF-κB inhibition equivalence
Head-to-head
Coronopilin and damsin similarly attenuated IL-6 and MCP-1 mRNA in LPS-challenged HDFa cells (1–10 µM)
Reported comparable cytokine suppression supports dermal NF-κB pathway study context
Human dermal fibroblasts, 24h LPS stimulation
Inflammation NF-κB Signaling Cytokine Suppression

Pseudoguaianolide vs. Germacranolide Scaffold

Coronopilin belongs to the pseudoguaianolide subclass of sesquiterpene lactones, which is structurally distinct from the germacranolide subclass represented by parthenolide [1]. This core scaffold difference dictates the three-dimensional presentation of the α-methylene-γ-lactone pharmacophore and other functional groups. While both subclasses are known to inhibit NF-κB, the specific downstream effects and cell-type sensitivities can vary significantly due to these structural differences. For instance, coronopilin's unique induction of mitotic catastrophe in U937 cells is not a widely reported feature of parthenolide, underscoring the functional divergence rooted in their distinct skeletons.

Scaffold class comparison
Class-level inference
Pseudoguaianolide (5/7 bicyclic) vs germacranolide (10-membered monocyclic) core
Scaffold distinction may influence target engagement and cell-type response profile
Structural classification; functional divergence reported
Structure-Activity Relationship Pseudoguaianolide Germacranolide

Neoplastic Cell Selectivity in Leukemia

A key differentiator for coronopilin is its reported selectivity for neoplastic cells over normal white blood cells. In a study assessing its anti-leukemic potential, coronopilin displayed an IC50 of ≤20 µM for inhibiting the growth of Jurkat and U937 leukemia cell populations, while normal white blood cell viability was not significantly affected [1]. This selectivity profile suggests a therapeutic window that is not universally present across all sesquiterpene lactones, many of which can be broadly cytotoxic to both cancerous and normal cells.

Neoplastic cell selectivity
Class-level inference
IC50 ≤20 µM on Jurkat/U937 leukemia cells; normal WBC viability not significantly affected
Reported selectivity profile supports leukemia cell-model studies with preserved normal cell viability
Ex vivo context; selectivity window to validate
Selectivity Index Leukemia Normal Cell Viability

Coronopilin Application Scenarios


Non-Apoptotic Cell Death in Leukemia

Coronopilin is the reagent of choice for studies focused on mitotic catastrophe and other non-caspase-dependent death pathways in leukemia. Its unique ability to induce a robust G2/M arrest and mitotic catastrophe in U937 cells, as quantified by a marked increase in mitotic index and hyperpolymerized tubulin, makes it an invaluable tool for deconvoluting these under-studied mechanisms [1]. This scenario is ideal for researchers aiming to identify new vulnerabilities in leukemia cells that are resistant to traditional apoptosis-inducing agents.

NF-κB-Mediated Dermal Inflammation

For assays involving human dermal fibroblasts (HDFa) or keratinocytes (HaCaT), coronopilin provides a validated alternative to damsin for suppressing IL-6 and MCP-1 expression. The quantitative data show that both compounds achieve comparable inhibition of these pro-inflammatory cytokines at 1-10 µM via NF-κB pathway modulation [2]. Procurement of coronopilin for these models is supported by its high natural abundance (12.3 mg/g dry weight) in A. arborescens, ensuring a reliable supply for reproducible experiments [3].

Pseudoguaianolide-Specific Biological Probe

Coronopilin serves as a key representative of the pseudoguaianolide subclass for structure-activity relationship (SAR) studies. When comparing the biological effects of different SL subclasses, coronopilin's distinct 5/7 bicyclic skeleton provides a direct contrast to the monocyclic germacranolide skeleton of parthenolide [4]. This application scenario is essential for medicinal chemists and chemical biologists dissecting how the core scaffold of an SL dictates its target engagement, cell-type specificity, and downstream signaling outcomes.

Selective SL Scaffold for Breast Cancer

In breast cancer research, coronopilin is the appropriate choice when a less cytotoxic SL scaffold is required. Compared to the highly potent ambrosin (IC50 ~1.4-1.7 µM in MCF-7 and JIMT-1 cells), coronopilin (IC50 ~5.5-16 µM) allows for the investigation of biological effects at higher concentrations without inducing rapid cell death [5]. This property is particularly advantageous for long-term treatments, studies on cell migration, or when the goal is to modulate signaling pathways like NF-κB or STAT3 rather than to induce immediate cytotoxicity.

Application
Selection Property
Validation Focus
Leukemia mitotic catastrophe research
Non-apoptotic cell death pathway context
G2/M arrest and mitotic index endpoints
Dermal NF-κB pathway studies
Cytokine suppression profile
IL-6 and MCP-1 expression endpoints
Pseudoguaianolide SAR studies
Scaffold-specific target engagement context
Structural differentiation from germacranolides
Breast cancer cell-model studies
Lower cytotoxicity concentration-response profile
Cell viability and pathway modulation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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